1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
1-Methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group directs incoming electrophiles to the ortho and para positions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack, facilitating reactions at the ortho and para positions . This activation is crucial for its reactivity and subsequent transformations in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene can be compared with other substituted benzenes such as:
1-Methoxy-4-nitrobenzene: This compound has a nitro group instead of the 3-methylpent-1-en-3-yl group, leading to different reactivity and applications.
1-Methoxy-4-methylbenzene:
Eigenschaften
CAS-Nummer |
768392-53-6 |
---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene |
InChI |
InChI=1S/C13H18O/c1-5-13(3,6-2)11-7-9-12(14-4)10-8-11/h5,7-10H,1,6H2,2-4H3/t13-/m0/s1 |
InChI-Schlüssel |
CFRNJKSINSPNGV-ZDUSSCGKSA-N |
Isomerische SMILES |
CC[C@](C)(C=C)C1=CC=C(C=C1)OC |
Kanonische SMILES |
CCC(C)(C=C)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.